small cardioactive peptide B

Description

Historical Context of Neuropeptide Discovery in Model Systems

The discovery of neuropeptides in invertebrates dates back several decades, with initial identifications based on their ability to regulate known physiological processes. annualreviews.org These effects were used to create bioassays that guided the purification of the molecules. annualreviews.org Proctolin, an insect neuropeptide, and FMRFamide, a cardioexcitatory neuropeptide from a mollusc, were among the first to be isolated and sequenced. biologists.comwikipedia.org

Early research distinguished between two sets of invertebrate neuropeptides: "native" peptides identified through their direct physiological effects in invertebrates, and "naturalized" peptides identified using antisera raised against known vertebrate peptides. annualreviews.org The advent of advanced analytical techniques, especially mass spectrometry (MS), revolutionized the field, leading to the discovery of hundreds of new invertebrate neuropeptides. nih.gov Methods like matrix-assisted laser desorption/ionization (MALDI) MS and electrospray ionization (ESI) MS have been particularly successful in identifying and characterizing these complex molecules from tissue and even single neurons. nih.gov The rise of genome sequencing in model organisms such as Drosophila melanogaster and Caenorhabditis elegans further accelerated the identification of genes encoding neuropeptide precursors. biologists.com

Classification and Family Membership within Cardioactive Peptides

Small Cardioactive Peptide B (SCPB) is a member of the small cardioactive peptide (SCP) family. nih.govnih.gov This family of neuropeptides was first identified in the marine mollusc Aplysia. nih.govnih.gov The two primary members, Small Cardioactive Peptide A (SCPA) and SCPB, were named for their potent excitatory effects on the molluscan heart. nih.govnih.gov

Research has demonstrated that SCPA and SCPB are structurally related and are derived from a common precursor protein molecule. nih.govpnas.org A cDNA clone isolated from the buccal neurons of Aplysia revealed a precursor protein of 136 amino acids containing the sequences for both SCPA and SCPB, flanked by known sites for proteolytic processing. nih.gov While their name highlights their cardiac effects, evidence suggests that the primary physiological roles of SCPs are not limited to the regulation of cardiac activity but extend to the modulation of motor programs for behaviors such as feeding and locomotion. lktlabs.comnih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

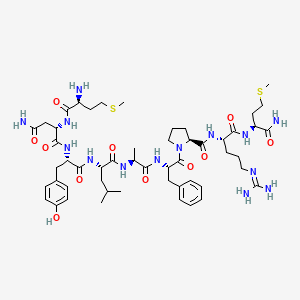

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80N14O11S2/c1-29(2)25-37(63-48(74)38(26-32-15-17-33(67)18-16-32)64-49(75)39(28-42(54)68)62-45(71)34(53)19-23-78-4)47(73)59-30(3)44(70)65-40(27-31-11-7-6-8-12-31)51(77)66-22-10-14-41(66)50(76)61-36(13-9-21-58-52(56)57)46(72)60-35(43(55)69)20-24-79-5/h6-8,11-12,15-18,29-30,34-41,67H,9-10,13-14,19-28,53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,73)(H,60,72)(H,61,76)(H,62,71)(H,63,74)(H,64,75)(H,65,70)(H4,56,57,58)/t30-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDATZUYVZKJKRE-SXMXEBDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80N14O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-43-0 | |

| Record name | Small cardioactive peptide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Biology and Biosynthesis of Neuropeptide Scpb

The production of SCPB is a multi-step process that begins with the transcription of its corresponding gene and culminates in a mature, biologically active peptide. This process is tightly regulated, ensuring that SCPB is available to modulate neuronal circuits controlling vital behaviors such as feeding.

SCPB Gene Structure and Transcriptional Analysis in Invertebrates

The gene encoding for SCPB has been primarily studied in molluscs, revealing a conserved strategy for the production of this and related peptides. In the snail Lymnaea stagnalis, the SCP gene exists as a single, interrupted copy within the genome. nih.gov This gene gives rise to a single species of messenger RNA (mRNA) transcript. nih.gov This transcript is notable because it encodes a prepropeptide that contains the sequences for two distinct but structurally related peptides: Small Cardioactive Peptide A (SCPA) and SCPB. nih.gov

In the sea slug Aplysia californica, a complementary DNA (cDNA) clone derived from the mRNA of specific buccal neurons was found to be 1394 nucleotides long. nih.gov This cDNA contains a 408-base-pair open reading frame, which is the protein-coding region of the gene. nih.gov The genetic information encoded in this region dictates the amino acid sequence of the SCP prepropeptide.

Transcriptional analysis, a method to determine where and when a gene is expressed, has been crucial in understanding the function of SCPB. Through techniques like in situ hybridization, which visualizes the location of specific mRNA molecules within tissues, researchers have pinpointed the expression of the SCP gene to the cell bodies (soma) of several types of motor neurons in the feeding system of Lymnaea. nih.govnih.gov This includes the large B2 foregut motoneurons, indicating that the genetic instructions for making SCPB are actively being read in these specific nerve cells. nih.gov This targeted expression underscores the peptide's role in controlling feeding-related muscle activity.

Prepropeptide Processing and Mature Peptide Formation

Like many neuropeptides, SCPB is not synthesized in its final form. Instead, it is produced as part of a larger, inactive precursor molecule known as a prepropeptide. This precursor must undergo a series of modifications, collectively called post-translational processing, to yield the mature, active SCPB.

The prepropeptide encoded by the SCP gene in Aplysia is composed of 136 amino acids. nih.gov It features a characteristic hydrophobic leader sequence at its beginning, which is a common feature of proteins destined for secretion or for insertion into membranes. This leader sequence helps guide the prepropeptide into the cell's secretory pathway.

The amino acid sequences for both SCPA and SCPB are embedded within this precursor. These sequences are flanked by specific amino acid residues that act as signals for proteolytic enzymes. These enzymes recognize and cleave the precursor at these specific sites, a process known as proteolytic processing. nih.gov While the exact proteases responsible for cleaving the SCPB precursor have not been definitively identified in all species, this process is a fundamental step in the biosynthesis of most neuropeptides. The cleavage events liberate the individual peptides from the precursor chain.

Neuronal Synthesis and Storage of SCPB

The synthesis of the SCPB prepropeptide occurs on ribosomes within the cell body of the neuron, following the transcription of the SCP gene in the nucleus. From there, the prepropeptide enters the endoplasmic reticulum and Golgi apparatus, where it is folded and packaged into vesicles. It is within these vesicles, specifically large dense-core vesicles (LDCVs), that the final proteolytic processing to mature SCPB is thought to occur as the vesicles are transported down the axon to the nerve terminals.

Immunohistochemical studies, which use antibodies to detect the location of specific proteins, have confirmed the presence of SCPB in a subset of central neurons in Aplysia, including the identified buccal neurons B1 and B2. nih.gov These neurons are known to be involved in the control of feeding behaviors. The presence of SCPB in these specific neurons, as demonstrated by both in situ hybridization of its mRNA and immunohistochemical localization of the peptide itself, provides strong evidence for its synthesis and storage in these cells. nih.govnih.gov

Neuroanatomical Distribution and Localization of Neuropeptide Scpb

Localization within Invertebrate Central Nervous Systems

SCPB is extensively distributed throughout the central nervous system (CNS) of many invertebrates, particularly within molluscan species. Its presence in key neuronal structures underscores its importance as a neuromodulator.

Research has consistently identified SCPB-like immunoreactivity within both the neuronal cell bodies (somata) and the dense network of axonal and dendritic processes (neuropil). In spiralians, which includes molluscs, the typical arrangement involves somata surrounding a central neuropil. nih.gov

In the nudibranch Melibe leonina, approximately 28–36 neurons showing SCPB-like immunoreactivity have been identified in the brain. nih.gov The neuropil of the pedal ganglia, in particular, contains a high concentration of SCPB-like immunoreactive varicosities. nih.gov Interestingly, a significant portion of this immunoreactivity in the pedal ganglia's neuropil appears to originate from neurons located in other ganglia, which send projections through the connectives. nih.gov Similarly, in the pteropod mollusc Clione limacina, SCPB immunoreactivity is observed in cell bodies within multiple ganglia. nih.gov

The localization of SCPB is often concentrated in specific ganglia and neural circuits, frequently those associated with feeding and locomotion.

In the gastropod Tritonia diomedia, monoclonal antibodies have selectively labeled specific, identified neurons, including B11, B12, and GE1, located in the buccal and gastroesophageal ganglia. nih.gov The buccal ganglia, which play a crucial role in controlling feeding musculature, are a common site for SCPB presence. For instance, a single large SCPB-immunoreactive neuron is found in each of the buccal ganglia of Melibe leonina. nih.gov This pattern is also seen in Clione limacina, where SCPB immunoreactive cell bodies are found in the buccal, cerebral, pedal, and intestinal ganglia. nih.gov

SCPB is also integral to specific, well-defined neural circuits. In several sea slug species, SCPB is expressed in homologous feeding interneurons. illinois.edu This includes the SCPB large buccal cells (SLB) in Hermissenda crassicornis and Melibe leonina, and the ventral white cell (VWC) in Pleurobranchaea californica. illinois.edu These findings strongly suggest an integrative role for SCPB in the motor programs that govern feeding. nih.gov

| Species | Ganglia with SCPB Immunoreactivity | Specific Neurons/Cells |

| Tritonia diomedia | Buccal, Gastroesophageal | B11, B12, GE1 |

| Melibe leonina | Cerebropleural, Pedal, Buccal | SCPB large buccal cells (SLB) |

| Clione limacina | Buccal, Cerebral, Pedal, Intestinal | Cerebral ganglion neurons |

| Hermissenda crassicornis | Buccal | SCPB large buccal cells (SLB) |

| Pleurobranchaea californica | Buccal | Ventral White Cell (VWC) |

Peripheral Innervation and Extracardiac Presence of SCPB

The influence of SCPB extends beyond the central nervous system. Immunoreactivity has been detected in peripheral nerves and non-cardiac tissues, indicating a broader physiological function.

In Clione limacina, SCPB-immunoreactive fibers are intensely stained in the anterior esophagus and the buccal cones, structures essential for prey capture. nih.gov This peripheral localization aligns with the peptide's proposed role in feeding arousal. nih.gov Similarly, in Melibe leonina, extensive SCPB innervation is observed along the entire length of the esophagus. nih.gov

Even outside of molluscs, such as in the tapeworm Diphyllobothrium dendriticum, neurons immunoreactive to SCPB are found, with a very pronounced localization in the peripheral nervous system. nih.gov Specifically, these neurons are closely associated with the bothridial musculature in the scolex, the tapeworm's organ of attachment. nih.gov

Immunocytochemical Mapping of SCPB-Like Immunoreactivity

Immunocytochemistry, using monoclonal antibodies raised against SCPB, has been the primary technique for mapping the distribution of this neuropeptide. nih.govnih.gov These studies have revealed a specific and conserved pattern of SCPB-like immunoreactivity in gastropod nervous systems, as well as a broad occurrence of similar antigens across diverse invertebrate phyla, including arthropods (insects and crustaceans) and platyhelminths. nih.govnih.gov

In the nudibranch Melibe leonina, immunohistochemistry using monoclonal antibodies against SCPB was employed to localize immunoreactive neurons in the CNS and map their projections to various tissues. nih.gov This mapping identified approximately 28-36 immunoreactive neurons in the brain and a large neuron in each buccal ganglion. nih.gov In Tritonia diomedia, an IgG1 subclass monoclonal antibody successfully labeled neurons in both whole-mount preparations and frozen sections of the ganglia. nih.gov

The technique has also been used to track the developmental appearance of SCPB. In the tapeworm Diphyllobothrium dendriticum, SCPB-immunoreactive neurons were not found in the larval stage but appeared after in vitro cultivation that mimicked maturation into the adult form. nih.gov This suggests that the expression of SCPB is linked to specific developmental and functional stages. nih.gov

| Organism | Method | Key Findings |

| Tritonia diomedia | Monoclonal Antibodies (IgG1, IgM) | Labeled specific neurons (B11, B12, GE1) in buccal and gastroesophageal ganglia. nih.gov |

| Melibe leonina | Monoclonal Antibodies | Identified 28-36 neurons in the brain and 1 in each buccal ganglion; mapped extensive projections. nih.gov |

| Clione limacina | Immunohistochemistry | Observed immunoreactivity in buccal, cerebral, pedal, and intestinal ganglia, and peripheral structures. nih.gov |

| Diphyllobothrium dendriticum | Immunocytochemistry | Localized immunoreactive neurons in the peripheral nervous system of adult worms, associated with musculature. nih.gov |

| Various Molluscs & Arthropods | Monoclonal Antibodies | Showed a broad, but specific, distribution pattern suggesting conserved function across diverse invertebrates. nih.gov |

Cellular and Synaptic Mechanisms of Neuropeptide Scpb Action

Modulation of Neuronal Excitability and Firing Properties

Small Cardioactive Peptide B (SCPB) significantly influences the excitability of neurons and their firing characteristics. In the marine mollusk Hermissenda crassicornis, external application of SCPB leads to a temporary depolarization of neurons and an increase in their input resistance, which in turn enhances or initiates cell firing. nih.gov This demonstrates a direct role for SCPB as a modulator of neuronal excitability. nih.gov The peptide is considered a neurotransmitter or neurohormone that can alter how neurons respond to stimuli. nih.gov

Regulation of Specific Ionic Conductances (e.g., K+ currents, Ca2+ currents)

The modulatory effects of SCPB on neuronal excitability are rooted in its ability to regulate specific ionic conductances. Research on identified neurons in Hermissenda has revealed that SCPB has a multifaceted impact on various ion currents. nih.gov Specifically, SCPB has been shown to:

Reduce potassium (K+) currents: It diminishes a "background" residual current (IR), the early transient K+ current (IA), and a delayed K+ current (IK(V)). nih.gov

Enhance calcium (Ca2+) currents: SCPB increases the influx of calcium ions (ICa) and barium ions (IBa), which are known to pass through calcium channels. nih.gov

Enhance a Ca2+-activated K+ current (IK(Ca)): This suggests a complex interplay where the initial enhancement of Ca2+ influx by SCPB subsequently activates a specific type of potassium channel. nih.gov

These actions collectively contribute to the observed depolarization and increased neuronal excitability. The reduction in outward K+ currents and the enhancement of inward Ca2+ currents both favor a more depolarized membrane potential, bringing the neuron closer to its firing threshold.

Table 1: Effects of SCPB on Ionic Conductances in Hermissenda Neurons

| Ionic Current | Effect of SCPB | Consequence for Neuronal Excitability |

|---|---|---|

| Background Residual Current (IR) | Reduction | Increased input resistance, depolarization |

| Early Transient K+ Current (IA) | Reduction | Depolarization, prolonged action potentials |

| Delayed K+ Current (IK(V)) | Reduction | Depolarization, prolonged action potentials |

| Calcium Current (ICa) | Enhancement | Depolarization, trigger for other cellular processes |

| Barium Current (IBa) | Enhancement | Indicates modulation of Ca2+ channels |

| Ca2+-activated K+ Current (IK(Ca)) | Enhancement | Hyperpolarizing influence, potential for spike frequency adaptation |

Effects on Action Potential Dynamics (e.g., spike duration)

The modulation of ionic currents by SCPB directly translates into changes in the dynamics of action potentials. In the presence of tetraethylammonium (B1195904) chloride (TEA), a substance that blocks certain potassium channels, SCPB has been observed to enhance both the amplitude and duration of evoked calcium and barium spikes. nih.gov Furthermore, it reduces the threshold required to trigger these spikes. nih.gov This indicates that by altering the balance of inward and outward currents, SCPB can make action potentials not only easier to initiate but also more robust and prolonged. The reliability and timing of action potentials can be influenced by such modulatory inputs, with small changes in stimuli potentially leading to significant shifts in spike timing. nih.gov The kinetics of sodium and potassium channels are crucial in determining the voltage threshold for spike generation, and SCPB's influence on these channels likely contributes to its effects on action potential dynamics. nih.gov

Second Messenger System Activation and Intracellular Signaling Pathways

The actions of SCPB are not limited to direct effects on ion channels but also involve the activation of intracellular signaling cascades, primarily through second messenger systems. medchemexpress.comnih.govnih.gov These systems amplify the initial signal from the peptide, leading to a broader and more sustained cellular response. wikipedia.orgyoutube.com

Adenylyl Cyclase Activation and Cyclic AMP Mediation

A key mechanism through which SCPB exerts its effects is the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP). medchemexpress.comnih.govnih.govnih.gov Studies in various molluscan species have consistently demonstrated that SCPB stimulates adenylyl cyclase activity in a dose-dependent manner in tissues such as the heart, gill, and central nervous system. medchemexpress.comnih.govnih.gov For instance, in Aplysia californica, SCPB stimulates adenylyl cyclase in both heart and gill tissues. medchemexpress.comnih.gov Similarly, in the freshwater snail Planorbarius corneus, SCPB activates this enzyme in all tested ganglia, salivary glands, the buccal mass, and the esophagus. nih.gov This increase in cAMP levels then activates downstream effectors, most notably cAMP-dependent protein kinase (PKA), which can phosphorylate various target proteins, including ion channels, to modulate their activity. nih.govyoutube.com This pathway is crucial for the short-term modulation of neuromuscular systems in Aplysia. lktlabs.com

Table 2: SCPB-Induced Adenylyl Cyclase Activation in Different Tissues

| Species | Tissue | Effect on Adenylyl Cyclase |

|---|---|---|

| Aplysia californica | Heart | Stimulation (EC50 ≈ 0.1 µM) |

| Aplysia californica | Gill | Stimulation (EC50 ≈ 1.0 µM) |

| Planorbarius corneus | Central Nervous System Ganglia | Stimulation (Half-maximal stimulation ≈ 0.1 µM) |

| Planorbarius corneus | Salivary Glands | Stimulation |

| Planorbarius corneus | Buccal Mass | Stimulation |

| Planorbarius corneus | Esophagus | Stimulation |

Presynaptic and Postsynaptic Modulatory Efficacy

SCPB can modulate synaptic transmission by acting at both presynaptic and postsynaptic sites. nih.govnih.gov This dual action allows for a comprehensive regulation of neural circuits.

At the presynaptic level, SCPB can influence the amount of neurotransmitter released from the axon terminal. youtube.com For instance, in the defensive withdrawal reflex of Aplysia, SCPB is implicated in presynaptic facilitation, enhancing the release of neurotransmitters from sensory neurons. nih.gov This can be achieved by modulating presynaptic ion channels, such as those permeable to calcium, which is a critical trigger for vesicle fusion and neurotransmitter release. youtube.com

At the postsynaptic level, SCPB can alter the response of the receiving neuron to the neurotransmitter. youtube.com This can involve the modulation of postsynaptic receptor sensitivity or the activity of ion channels that determine the postsynaptic potential. nih.gov For example, the SCPB-induced depolarization and increased input resistance in Hermissenda neurons are postsynaptic effects that make the neuron more responsive to excitatory inputs. nih.gov

In the buccal muscle of Aplysia, SCPB and serotonin (B10506) have been shown to potently facilitate excitatory junction potentials (EJPs) evoked by the motor neuron B38, while having a smaller effect on EJPs from another motor neuron, B3. nih.gov This demonstrates the specificity of SCPB's modulatory actions. Furthermore, both SCPB and serotonin potentiate contractions evoked by both motor neurons, indicating an additional effect on excitation-contraction coupling within the muscle itself. nih.gov This highlights the ability of SCPB to act at multiple levels to shape the final behavioral output.

Physiological and Behavioral Roles of Neuropeptide Scpb in Invertebrate Models

Neuromodulation of Motor Programs

SCPB acts as a key modulator of central pattern generators (CPGs), the neural circuits that produce rhythmic motor outputs. By influencing these networks, SCPB can initiate, modify, and coordinate complex behaviors such as feeding, locomotion, and prey capture.

SCPB exerts considerable control over the feeding motor programs in several molluscan species. In the terrestrial slug Limax maximus, SCPB has been shown to have an excitatory effect on buccal neurons and musculature. While it does not alter the fundamental pattern of the feeding motor program (FMP), it significantly enhances the responsiveness of the initiation process, allowing a previously subthreshold stimulus to trigger the full FMP.

In the sea slug Aplysia, neuropeptides like SCP are instrumental in configuring the feeding network. Specifically, SCP promotes egestive (rejection) motor programs. It achieves this by increasing the excitability of key interneurons within the feeding circuitry, such as interneuron B63. This modulation facilitates the animal's ability to switch between ingestive and egestive behaviors. Research has demonstrated that stimulating the esophageal nerve, which releases endogenous SCP, decreases the latency of motor programs induced by other neurons.

| Organism | Effect of SCPB on Feeding | Key Findings |

| Limax maximus | Enhances responsiveness of the feeding motor program | Lowers the threshold for initiating the full feeding motor program. |

| Aplysia | Promotes egestive motor programs | Increases the excitability of specific interneurons in the feeding circuit. |

SCPB is also integral to the control of locomotion and arousal. In the nudibranch Melibe leonina, SCPB-like immunoreactive neurons are found in regions of the central nervous system that control movement, with extensive innervation in the neuropil of the pedal ganglia. nih.gov Studies have shown that injecting SCPB into these animals at night leads to a significant increase in crawling and swimming behaviors compared to saline-injected controls. nih.gov Furthermore, perfusion of isolated brains with SCPB can initiate the expression of the swim motor program. nih.gov These findings suggest that SCPB may be released during specific periods, such as at night, to arouse the animal and enhance the expression of motor programs for both feeding and swimming. nih.gov

The role of SCPB extends to predatory behaviors, where it enhances the readiness to capture prey. In the carnivorous pteropod mollusc Clione limacina, SCPB plays a significant role in the neural system underlying prey capture reactions. nih.gov While higher concentrations of SCPB can directly activate the cerebral ganglion neurons that control the extrusion of buccal cones used for capturing prey, lower concentrations have a more subtle but crucial effect. nih.gov At these lower levels, SCPB significantly increases the neurons' responsiveness to sensory inputs, such as tactile stimulation of the head. nih.gov This heightened sensitivity makes the animal more reactive to potential prey, suggesting a physiological role for SCPB in feeding arousal. nih.gov

Regulation of Visceral Organ Function

Beyond its influence on overt behaviors, SCPB is a key regulator of the function of internal, visceral organs. It modulates the activity of the gastrointestinal tract and the heart, highlighting its importance in maintaining homeostasis.

SCPB is involved in the control of gut motility in gastropods. nih.govcncb.ac.cn Immunohistochemical studies in Melibe leonina have revealed extensive SCPB innervation along the length of the esophagus. nih.gov Experiments on isolated quiescent esophagus preparations from this species demonstrated that the application of SCPB initiates rhythmic peristaltic contractions. nih.gov This effect was observed even in preparations where the buccal ganglia were removed, indicating a direct action of SCPB on the esophageal musculature or its intrinsic neurons. nih.gov This suggests that SCPB acts peripherally to modulate the activity of the gut. cncb.ac.cn

| Organism | Effect of SCPB on Gastrointestinal Motility |

| Melibe leonina | Initiates rhythmic peristaltic contractions of the esophagus. |

As its name implies, Small Cardioactive Peptide B has pronounced effects on cardiac function. nih.gov In the mollusc Aplysia californica, SCPB produces dose-dependent and reversible changes in cardiac activity. nih.govcdnsciencepub.com It has been shown to increase both the heart rate and the force of contraction when perfused through an isolated heart. nih.govcdnsciencepub.com The threshold concentrations for these effects are remarkably low, indicating the high sensitivity of the cardiac tissue to this neuropeptide. nih.govcdnsciencepub.com These findings strongly suggest that SCPB plays a physiological role as a modulator of cardiac activity in these animals. cncb.ac.cn

| Organism | Effect of SCPB on Cardiac Activity |

| Aplysia californica | Increases heart rate and force of contraction. |

Role in Reflex Pathways and Defensive Behaviors

The neuropeptide this compound (SCPB) plays a significant role in modulating fundamental reflex pathways and defensive behaviors in various invertebrate models, most notably in the marine mollusc Aplysia. Its actions are crucial for an animal's ability to respond to potentially harmful stimuli.

SCPB is a key modulator of the gill and siphon withdrawal reflex (GSWR) in Aplysia, a classic model for studying the neural basis of learning and memory. This defensive reflex, which protects the animal's delicate respiratory organs, is enhanced by the action of SCPB. The peptide facilitates synaptic transmission from the mechanosensory neurons of the siphon to the motor neurons that control the withdrawal movement. nih.gov

Research indicates that SCPB modulates both the monosynaptic and polysynaptic pathways of the GSWR neuronal circuit. nih.gov Notably, its facilitatory effect is more pronounced on the polysynaptic component, which involves interneurons. nih.gov This differential action suggests that SCPB can fine-tune the reflex response by amplifying the contribution of interneuronal processing. nih.gov

The underlying molecular mechanism for this modulation involves a well-defined signaling cascade. SCPB, much like the neurotransmitter serotonin (B10506), binds to receptors on the presynaptic terminals of the sensory neurons. nih.gov This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov The elevated cAMP levels then activate protein kinase A, which in turn leads to the closure of a specific potassium channel known as the S-K+ channel. nih.gov The reduction in potassium current slows the repolarization phase of the action potential, causing it to broaden. This prolonged depolarization allows for a greater influx of calcium ions into the presynaptic terminal, ultimately enhancing the release of neurotransmitters onto the motor neurons and strengthening the reflex. nih.gov

Table 1: Effects of SCPB on Gill and Siphon Withdrawal Reflex Components

| Parameter | Effect of SCPB | Pathway | Mechanism |

| Synaptic Transmission | Facilitation | Monosynaptic & Polysynaptic | Presynaptic Facilitation |

| Reflex Response | Enhancement | Polysynaptic > Monosynaptic | Increased Neurotransmitter Release |

| Action Potential | Broadening | Presynaptic Sensory Neuron | cAMP-dependent closure of S-K+ channel |

| Interneuronal Pathway | Strong Facilitation | Polysynaptic | Differential Modulation |

SCPB also contributes to the sensitization of withdrawal reflexes initiated by noxious stimuli to the tail. Sensitization is a form of non-associative learning where a strong stimulus results in an enhanced response to a subsequent weaker stimulus. In Aplysia, a tail shock sensitizes both the tail-withdrawal reflex and the gill-siphon withdrawal reflex. researchgate.netnih.gov

Contributions to Neuronal Plasticity and Learning

The modulatory actions of SCPB on reflex pathways are integral to the cellular mechanisms that underlie neuronal plasticity and simple forms of learning and memory in invertebrates.

The processes of habituation, sensitization, and classical conditioning involve lasting changes in the strength of synaptic connections. SCPB is directly involved in producing these changes. The cellular and synaptic correlates of SCPB-mediated learning are centered on its ability to induce presynaptic facilitation. nih.gov

Key correlates include:

Increased Excitatory Postsynaptic Potential (EPSP) Amplitude: In the edible snail, SCPB application has been shown to increase the amplitude of summated EPSPs in command neurons that are involved in avoidance behavior. youtube.com

Enhanced Neuronal Excitability: The peptide also increases the general excitability of these command neurons, lowering the threshold for triggering a defensive response. youtube.com

cAMP-Mediated Presynaptic Facilitation: As detailed in the reflex modulation, the activation of the cAMP second messenger system is a critical synaptic correlate of learning. This pathway, activated by SCPB, strengthens synaptic connections by increasing neurotransmitter release. nih.govnih.gov This mechanism is a foundational element of short-term memory for sensitization. youtube.com

These actions demonstrate that SCPB is part of a molecular toolkit that the nervous system uses to encode memories. The diversity of modulatory actions at various sites within the neural network is crucial for the learning-associated modifications observed in the intact animal. nih.gov While SCPB and serotonin both utilize the cAMP pathway, studies have indicated differences in their efficacy, suggesting that the nervous system can leverage these transmitters for nuanced control of synaptic plasticity. nih.gov

Table 2: Cellular and Synaptic Correlates of SCPB Action in Learning

| Correlate | Observation | Implication for Learning | Invertebrate Model |

| Presynaptic Facilitation | Broadens presynaptic action potential; increases neurotransmitter release. | Strengthens synaptic connections, a basis for sensitization. | Aplysia |

| EPSP Amplitude | Increases amplitude in command neurons. | Enhances signal transmission in defensive circuits. | Snail (Helix) |

| Neuronal Excitability | Increases excitability of command neurons. | Lowers threshold for initiating learned defensive behaviors. | Snail (Helix) |

| Adenylyl Cyclase Activation | Stimulates cAMP production. | A key molecular event in the formation of short-term memory. | Aplysia |

Long-term forms of learning and memory are widely believed to be consolidated through structural changes at the level of the synapse, including the growth of new synaptic connections and the alteration of existing ones. researchgate.net For instance, research on long-term sensitization in Aplysia has shown that repeated application of the facilitator serotonin can lead to the growth of sensory neuron processes and an increase in the number of synaptic terminals, a process that requires the presence of the postsynaptic target cell. nih.govyoutube.com These structural modifications are thought to represent the physical trace of a long-lasting memory. nih.govyoutube.com

While SCPB contributes to the functional plasticity that underlies these long-term changes, the specific morphological correlates directly driven by SCPB are not as extensively documented as those for serotonin. The molecular mechanisms initiated by SCPB, such as the activation of cAMP, are known to be capable of engaging downstream pathways that lead to changes in gene expression and protein synthesis necessary for structural plasticity. youtube.com However, direct experimental evidence detailing specific SCPB-induced changes in neuronal structure, such as axon sprouting or an increase in synapse number, remains an area for further investigation.

Receptor Pharmacology and Binding Dynamics of Neuropeptide Scpb

Characterization of SCPB Receptors and Subtypes

The receptor for Small Cardioactive Peptide B (SCPB) is functionally characterized as a G-protein coupled receptor (GPCR). nih.govnih.gov This classification is based on consistent observations that SCPB application leads to the activation of intracellular second messenger pathways characteristic of GPCR signaling. nih.gov Specifically, studies in both the sea slug Aplysia californica and the snail Helix aspersa have demonstrated that SCPB stimulates adenylate cyclase activity, resulting in a dose-dependent increase in intracellular cyclic AMP (cAMP). nih.gov In dissociated cardiocytes from Helix aspersa, SCPB-induced elevation of cAMP was shown to trigger the phosphorylation of a specific 53 kDa protein, an effect that could be mimicked by the adenylyl cyclase activator forskolin. nih.gov This strongly suggests that the SCPB receptor is coupled to a stimulatory G-protein (Gs) which, upon activation, stimulates adenylyl cyclase to produce cAMP.

Despite this functional evidence, the SCPB receptor has not been isolated, cloned, or sequenced. Consequently, its precise molecular structure remains unknown. The identification of distinct receptor subtypes, analogous to the multiple subtypes seen for other neurotransmitter systems like acetylcholine (B1216132) or serotonin (B10506), has not been confirmed at a molecular level. nih.govnih.gov While different tissues within the same organism exhibit varying sensitivities to SCPB, it is unclear whether this is due to the expression of different receptor subtypes, variations in receptor density, or differences in downstream signaling components. For instance, in Aplysia, heart tissue is significantly more sensitive to SCPB than gill tissue, but the underlying molecular basis for this difference has not been elucidated.

Ligand-Receptor Binding Specificity and Affinity

The interaction between SCPB and its receptor displays a degree of specificity, distinguishing it from other co-localized neuropeptides. Studies in Helix aspersa have shown that while SCPB induces protein phosphorylation, the peptide FMRFamide has no such effect, indicating that the SCPB receptor does not bind FMRFamide. nih.gov However, the receptor does appear to interact with the closely related peptide, Small Cardioactive Peptide A (SCPA). In the pond snail Lymnaea stagnalis, both SCPA and SCPB demonstrate identical stimulatory effects on the isolated foregut, which suggests they may act as co-agonists at the same receptor or at functionally similar receptors with comparable affinity. nih.gov

The binding affinity and potency of SCPB have been quantified in various molluscan preparations, revealing a range of effective concentrations depending on the species and tissue type. These studies typically measure a physiological or biochemical response to determine a threshold concentration or a half-maximal effective concentration (EC50). In Aplysia californica, SCPB stimulates adenylate cyclase activity with an EC50 of 0.1 µM in heart tissue and 1.0 µM in gill tissue. In the terrestrial slug Limax maximus, the threshold concentration of SCPB required to increase the firing frequency of specific buccal neurons is approximately 2 x 10⁻⁸ M (20 nM). nih.gov Similarly, studies on cardiocytes from Helix aspersa demonstrated a threshold of 10⁻⁹ M (1 nM) for SCPB to induce protein phosphorylation. nih.gov

| Species | Tissue/Cell Type | Parameter | Value | Source |

|---|---|---|---|---|

| Aplysia californica | Heart | EC50 (Adenylate Cyclase) | 0.1 µM | nih.gov |

| Aplysia californica | Gill | EC50 (Adenylate Cyclase) | 1.0 µM | nih.gov |

| Helix aspersa | Heart Cardiocytes | Threshold (Phosphorylation) | 1 nM | nih.gov |

| Limax maximus | Buccal Neurons (FSB) | Threshold (Neuronal Firing) | 20 nM | nih.gov |

Metabolism and Inactivation Pathways of Neuropeptide Scpb

Enzymatic Degradation Mechanisms

The breakdown of SCPB is accomplished by the concerted action of different classes of proteolytic enzymes, principally exopeptidases and endopeptidases. These enzymes target specific peptide bonds within the SCPB sequence (Methionyl-asparaginyl-tyrosyl-leucyl-alanyl-phenylalanyl-prolyl-arginyl-methioninamide), leading to its fragmentation and loss of biological function.

Leucine (B10760876) aminopeptidases (LAPs) are a class of exopeptidases that catalyze the hydrolysis of amino acids from the N-terminus of proteins and peptides. wikipedia.org These enzymes show a preference for cleaving N-terminal leucine residues but can also act on other amino acids. wikipedia.org In the context of SCPB, a leucine aminopeptidase-like enzyme would sequentially remove amino acids starting from the N-terminal Methionine.

The activity of these enzymes is crucial for the complete degradation of peptides following initial cleavage by endopeptidases. LAPs belong to the M17 family of metallopeptidases and are found across various organisms, where they play essential roles in protein turnover and processing. wikipedia.orgmdpi.com Their action ensures that peptide signaling is fully terminated by breaking the peptide down into its constituent amino acids. In some systems, LAPs are known to be involved in cellular responses to environmental stress, such as osmoregulation in marine organisms. wikipedia.org

Neutral endopeptidases (NEPs), also known as neprilysin, are cell-surface metalloendopeptidases that play a critical role in inactivating a variety of peptide hormones and neurotransmitters. nih.govnih.gov Unlike exopeptidases, NEPs cleave internal peptide bonds, typically at sites on the N-terminal side of hydrophobic amino acids such as phenylalanine, leucine, and isoleucine. nih.gov

Given the SCPB sequence, a neutral endopeptidase-like enzyme could cleave the peptide at several internal sites, such as the bonds preceding Leucine-4 or Phenylalanine-6. This initial cleavage would rapidly abolish the peptide's bioactivity, as the structural integrity required for receptor binding would be lost. The resulting fragments would then be subject to further degradation by exopeptidases like aminopeptidases. Studies on other peptides have shown that NEP-mediated degradation is highly dependent on the peptide's structure, including the length of its terminal extensions and the composition of its core sequence. nih.govresearchgate.net

Table 1: Properties of Key Peptidases in Neuropeptide Metabolism

| Enzyme Class | Type | Common Substrates | Action on SCPB (Hypothesized) |

|---|---|---|---|

| Leucine Aminopeptidase (LAP) | Exopeptidase | Peptides with N-terminal Leucine (preferentially), other peptides | Sequential cleavage of amino acids from the N-terminus. |

| Neutral Endopeptidase (NEP) | Endopeptidase | Various peptide hormones (e.g., natriuretic peptides, enkephalins) | Internal cleavage at bonds preceding hydrophobic residues (e.g., Leu, Phe). |

Role of Proteolysis in Modulating Peptide Bioactivity

Proteolysis is more than a simple "off-switch" for neuropeptide signaling; it can be a sophisticated processing mechanism that modulates bioactivity. nih.gov While complete degradation leads to inactivation, partial degradation by endopeptidases can generate peptide fragments that may possess altered biological activities. These metabolites could have a reduced affinity for the original receptor, act as antagonists, or even interact with different receptors, leading to a cascade of distinct physiological effects.

Temporal and Spatial Parameters of Peptide Inactivation

The duration and range of a neuropeptide's action are precisely defined by the location and efficiency of its inactivating enzymes. nih.gov The spatial and temporal parameters of SCPB inactivation are therefore critical to its function as a neurotransmitter or neuromodulator.

Spatial Control: Inactivating enzymes can be either membrane-bound or soluble. Membrane-bound enzymes, such as neutral endopeptidases located on the surface of target cells, can rapidly degrade SCPB within the synaptic cleft or at its site of action. This limits the peptide's diffusion and ensures its effects are localized to specific synapses or tissues. This spatial restriction is crucial for the precise control of processes like muscle contraction. lktlabs.com

Temporal Control: The rate of enzymatic degradation determines the half-life of the peptide and, consequently, the duration of its signal. Rapid inactivation allows for transient, moment-to-moment control of physiological processes. Conversely, if the degrading enzymes are less efficient or are located further from the release site, the peptide can have a more prolonged, hormone-like effect, influencing a wider area over a longer period. The dynamic regulation of these peptidases provides a mechanism to shape the temporal and spatial influence of SCPB in response to different physiological states. nih.gov

Table 2: Amino Acid Sequence of SCPB and Potential Enzymatic Cleavage Sites

| Position | Amino Acid | Potential Cleavage Site For |

|---|---|---|

| 1 | Methionine (Met) | Leucine Aminopeptidase (initial N-terminal cleavage) |

| 2 | Asparagine (Asn) | Leucine Aminopeptidase (subsequent cleavage) |

| 3 | Tyrosine (Tyr) | Leucine Aminopeptidase (subsequent cleavage) |

| 4 | Leucine (Leu) | Neutral Endopeptidase (cleavage of Tyr-Leu bond) |

| 5 | Alanine (Ala) | |

| 6 | Phenylalanine (Phe) | Neutral Endopeptidase (cleavage of Ala-Phe bond) |

| 7 | Proline (Pro) | |

| 8 | Arginine (Arg) | |

| 9 | Methionine (Met) | |

| C-Terminus | Amide Group |

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Small Cardioactive Peptide B | SCPB |

| Methionine | Met |

| Asparagine | Asn |

| Tyrosine | Tyr |

| Leucine | Leu |

| Alanine | Ala |

| Phenylalanine | Phe |

| Proline | Pro |

| Arginine | Arg |

| Leucine Aminopeptidase | LAP |

| Neutral Endopeptidase | NEP |

Advanced Research Methodologies and Experimental Paradigms in Scpb Studies

Electrophysiological Techniques in Identified Neurons

Electrophysiological approaches have been fundamental in elucidating the functional impact of SCPB on neuronal activity and synaptic communication. These methods involve the direct measurement of electrical properties of neurons, providing a real-time view of how SCPB modulates neural circuits.

Intracellular Recording and Voltage-Clamp Approaches

Intracellular recording is a powerful technique used to measure the membrane potential of a single neuron by inserting a microelectrode directly into the cell. romainbrette.fradinstruments.com This method allows for the precise monitoring of changes in voltage across the neuronal membrane in response to various stimuli, including the application of SCPB. romainbrette.fr For instance, studies have shown that SCPB can directly activate specific cerebral ganglion neurons in the pteropod mollusc, Clione limacina. nih.gov

The voltage-clamp technique is a refinement of intracellular recording that allows researchers to control, or "clamp," the membrane potential at a set value. msu.edu By doing so, they can measure the ionic currents that flow across the membrane at that specific voltage. adinstruments.comscholarpedia.org This is particularly useful for dissecting the specific ion channels that are affected by SCPB. There are two main variations of this technique: the two-electrode voltage clamp (TEVC), which is often used for large cells like oocytes, and the single-electrode voltage clamp (SEVC), which alternates between recording voltage and injecting current. adinstruments.com These approaches have been critical in understanding the direct effects of SCPB on neuronal excitability.

| Technique | Description | Key Application in SCPB Research |

| Intracellular Recording | Measures the voltage difference across the membrane of a single neuron using an intracellular microelectrode. romainbrette.fradinstruments.com | To observe the direct depolarizing or hyperpolarizing effects of SCPB on identified neurons. nih.gov |

| Voltage-Clamp | Holds the membrane potential at a constant level to measure the ionic currents flowing across the membrane. msu.eduscholarpedia.org | To identify the specific ion channels modulated by SCPB, contributing to its excitatory or inhibitory actions. |

| Current-Clamp | Injects a known current into the neuron and measures the resulting change in membrane potential. romainbrette.fr | To assess how SCPB alters a neuron's response to synaptic input or intrinsic currents. |

Analysis of Synaptic Outputs and Postsynaptic Responses

Understanding the role of SCPB in neural circuits requires analyzing its influence on synaptic transmission. This involves examining both the release of neurotransmitters from the presynaptic terminal (synaptic output) and the response of the postsynaptic neuron. plos.org In studies on Clione limacina, while lower concentrations of SCPB did not significantly alter the resting membrane potential of certain cerebral neurons, they markedly increased the neurons' responsiveness to sensory inputs. nih.gov This suggests that SCPB can modulate synaptic efficacy, making the postsynaptic neuron more likely to fire in response to a given stimulus.

The analysis of postsynaptic potentials (PSPs) and postsynaptic currents (PSCs) provides a direct measure of the effect of a neurotransmitter or neuromodulator like SCPB. nih.gov By recording from a postsynaptic neuron while stimulating a presynaptic neuron known to release SCPB, or by applying SCPB exogenously, researchers can characterize the resulting excitatory or inhibitory postsynaptic response. These analyses are crucial for determining how SCPB contributes to the regulation of complex behaviors such as feeding and locomotion. nih.gov

Biochemical and Molecular Characterization Techniques

Complementing electrophysiological studies, biochemical and molecular techniques are essential for identifying, quantifying, and localizing SCPB. These methods provide the structural and anatomical foundation for understanding the peptide's function.

High-Pressure Liquid Chromatography (HPLC) for Peptide Analysis

High-Pressure Liquid Chromatography (HPLC), also known as high-performance liquid chromatography, is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgbiocompare.com In the context of SCPB research, HPLC is invaluable for purifying the peptide from tissue extracts. The technique utilizes a high-pressure pump to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). wikipedia.orgyoutube.com

Different types of HPLC, such as reversed-phase HPLC, are particularly well-suited for separating peptides based on their hydrophobicity. biocompare.com The time it takes for a specific peptide like SCPB to pass through the column, known as its retention time, is a characteristic feature that aids in its identification. pacificbiolabs.com The high resolution and sensitivity of HPLC make it a cornerstone for the initial purification and subsequent analysis of SCPB. biocompare.com

| HPLC Parameter | Description | Relevance to SCPB Analysis |

| Stationary Phase | The solid material within the column that interacts with the sample components. wikipedia.org | The choice of stationary phase (e.g., C18 for reversed-phase) is critical for achieving optimal separation of SCPB from other peptides. |

| Mobile Phase | The solvent that moves the sample through the column. wikipedia.orgpacificbiolabs.com | A gradient of solvents with increasing organic content is often used to elute peptides of varying polarities, including SCPB. |

| Detector | A device that measures the components as they exit the column, often using UV absorbance. wikipedia.orgpacificbiolabs.com | Allows for the detection and quantification of the purified SCPB peptide. |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a highly sensitive method used for determining the precise molecular weight and structure of molecules, including peptides like SCPB. nih.govcurrenta.de Following purification by HPLC, mass spectrometry can confirm the identity of SCPB by providing an accurate mass measurement. currenta.de

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural elucidation. nih.govnih.gov In this technique, the purified peptide is fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides information about the amino acid sequence of the peptide. nih.gov The high mass accuracy and the ability to perform fragmentation analysis make mass spectrometry an indispensable tool for the definitive identification and structural characterization of SCPB. currenta.de

In Situ Hybridization for Gene Expression Localization

In situ hybridization is a powerful molecular technique used to visualize the location of specific messenger RNA (mRNA) transcripts within a tissue or even a single cell. nih.govyoutube.com This method is crucial for identifying the specific neurons that synthesize SCPB. The technique involves creating a labeled nucleic acid probe that is complementary to the mRNA sequence of the SCPB precursor protein. youtube.com This probe then hybridizes, or binds, to the target mRNA in prepared tissue sections. youtube.com

By visualizing the labeled probe, researchers can map the distribution of SCPB-expressing neurons throughout the nervous system. nih.gov This anatomical information is vital for understanding the potential sites of SCPB release and its sphere of influence on different neural circuits. For example, in situ hybridization can reveal the presence of SCPB-synthesizing neurons in specific ganglia, providing clues about their involvement in particular physiological functions. nih.gov

Bioassays for Functional Activity

Bioassays are crucial for determining the functional activity of Small Cardioactive Peptide B (SCPB). These assays typically involve isolated tissues or cells to quantify the physiological or biochemical response to the peptide.

One common bioassay measures the effect of SCPB on the contractility of isolated heart tissue from mollusks like Aplysia californica. In these preparations, SCPB has been shown to be a potent cardioexcitatory agent, increasing both the rate and force of heart contractions in a dose-dependent manner. youtube.comresearchgate.net Another functional bioassay involves the isolated gill preparation of Aplysia, where SCPB modulates the gill withdrawal reflex, an important defensive response. youtube.comresearchgate.netnih.gov

At the biochemical level, bioassays often assess the impact of SCPB on second messenger systems. For instance, studies have demonstrated that SCPB stimulates adenylate cyclase activity in the central nervous system and peripheral tissues of the freshwater snail Planorbarius corneus and in the heart and gill tissues of Aplysia. youtube.comresearchgate.netnih.govusda.gov This stimulation of adenylate cyclase leads to an increase in intracellular cyclic AMP (cAMP), a key signaling molecule. Furthermore, in dissociated cardiocytes from the snail Helix aspersa, SCPB has been shown to increase the phosphorylation of specific proteins, indicating its role in activating downstream signaling cascades. nih.gov

The responsiveness of specific neurons to SCPB is also a key bioassay. In the terrestrial slug Limax maximus, superfusion of the isolated central nervous system with SCPB leads to a dose-dependent increase in the burst frequency of the fast salivary burster neuron. nih.gov

These bioassays are fundamental in characterizing the physiological roles of SCPB and understanding its mechanisms of action at both the tissue and cellular levels.

Table 1: Summary of Bioassay Findings for SCPB Functional Activity

| Bioassay System | Species | Observed Effect | Key Findings (Concentrations) |

| Isolated Heart Preparation | Aplysia californica | Increased heart rate and force of contraction | Threshold: 10⁻¹⁵ M to 10⁻¹² M; EC₅₀: 3 x 10⁻¹¹ M (rate), 3 x 10⁻¹⁰ M (force) youtube.comresearchgate.net |

| Isolated Gill Preparation | Aplysia californica | Suppression of gill withdrawal response | Threshold: 10⁻¹⁴ M; EC₅₀: 3 x 10⁻¹¹ M youtube.comresearchgate.net |

| Adenylate Cyclase Activity | Planorbarius corneus (CNS, peripheral organs) | Dose-dependent stimulation | Half-maximal stimulation: ~0.1 µM usda.gov |

| Adenylate Cyclase Activity | Aplysia californica (heart and gill) | Stimulation of adenylate cyclase | EC₅₀: 0.1 µM (heart), 1.0 µM (gill) youtube.comresearchgate.netnih.gov |

| Protein Phosphorylation | Helix aspersa (cardiocytes) | Increased phosphorylation of a 53 kDa protein | Threshold: 10⁻⁹ M nih.gov |

| Neuronal Firing Frequency | Limax maximus (fast salivary burster neuron) | Increased burst frequency | Threshold: 2 x 10⁻⁸ M nih.gov |

Immunological and Anatomical Investigations

Immunocytochemistry and Immunohistochemistry for Cellular Localization

Immunocytochemistry and immunohistochemistry have been instrumental in mapping the distribution of SCPB-like immunoreactivity within the nervous systems of various invertebrates, providing insights into its potential sites of release and action. These techniques utilize antibodies that specifically bind to SCPB, allowing for the visualization of SCPB-containing neurons and their projections.

In the nudibranch mollusk, Melibe leonina, immunohistochemistry using monoclonal antibodies against SCPB has revealed a network of immunoreactive neurons in the central nervous system. researchgate.net Studies have identified approximately 28–36 SCPB-like immunoreactive neurons in the brain and a large neuron in each of the buccal ganglia. researchgate.net The pedal ganglia's neuropil contains a high density of SCPB-like immunoreactive varicosities, suggesting extensive projections from neurons located in other ganglia. researchgate.net

In the pteropod mollusk, Clione limacina, SCPB immunoreactivity has been observed in cell bodies within the buccal, cerebral, pedal, and intestinal ganglia. nih.gov Furthermore, immunoreactive fibers are found in the anterior esophagus and buccal cones, consistent with SCPB's role in feeding behaviors. nih.gov Similarly, in the terrestrial slug, Limax maximus, histochemical studies have identified numerous buccal neuron somata and fibers that exhibit SCPB-like immunoreactivity. nih.gov

In the freshwater snail, Planorbarius corneus, the wide distribution of SCPB-related immunoreactivity in all tested ganglia further supports its role as a significant neurotransmitter or neuromodulator within the central nervous system. usda.gov The co-localization of SCPB with other neurotransmitters, such as serotonin (B10506), has also been reported in some species, suggesting complex interactions in neuronal signaling. researchgate.net

Table 2: Cellular Localization of SCPB-like Immunoreactivity in Mollusks

| Species | Location of Immunoreactive Neurons | Key Findings |

| Melibe leonina | Brain, buccal ganglia, pedal ganglia | 28–36 neurons in the brain; 1 large neuron in each buccal ganglion; dense varicosities in pedal ganglia neuropil. researchgate.net |

| Clione limacina | Buccal, cerebral, pedal, and intestinal ganglia; anterior esophagus; buccal cones | Widespread distribution in ganglia and feeding-related structures. nih.gov |

| Limax maximus | Buccal ganglia | Numerous immunoreactive neuron somata and fibers. nih.gov |

| Planorbarius corneus | All tested ganglia of the CNS | Wide distribution suggests a major role as a neurotransmitter/neuromodulator. usda.gov |

Electron Microscopy for Ultrastructural Relationships

Electron microscopy provides the high-resolution imaging necessary to determine the subcellular localization of neuropeptides like SCPB and to understand their ultrastructural relationships with other cellular components, such as synaptic vesicles and target cells. While immuno-electron microscopy is a powerful technique for visualizing neuropeptides at the ultrastructural level, specific published studies focusing extensively on the ultrastructural localization of SCPB are limited.

In general, immuno-electron microscopy techniques, often using gold-labeled antibodies, are employed to pinpoint the location of neuropeptides within dense-core vesicles in nerve terminals. This localization is a hallmark of neptidergic signaling, where peptides are stored and released upon neuronal activation. This technique would be critical to confirm that SCPB is packaged in this manner, providing definitive evidence for its role as a neurotransmitter or neuromodulator.

Future research employing correlative light and electron microscopy could further elucidate the precise synaptic and non-synaptic release sites of SCPB. This would involve first identifying SCPB-immunoreactive neurons using fluorescence microscopy and then examining the same neurons at the ultrastructural level with an electron microscope. Such studies would be invaluable in understanding the precise anatomical context of SCPB signaling, including whether it acts at specific synaptic clefts or more diffusely over a wider area.

Integrated Behavioral and Neurophysiological Studies

Isolated Central Nervous System and Organ Preparations

To bridge the gap between cellular mechanisms and whole-animal behavior, researchers utilize isolated central nervous system (CNS) and organ preparations. These in vitro systems allow for the detailed neurophysiological investigation of SCPB's effects in a controlled environment, free from the complexities of the intact animal.

In the slug Limax maximus, superfusion of an isolated CNS preparation with SCPB has been shown to enhance the responsiveness of the feeding motor program. nih.gov While SCPB does not alter the pattern of the feeding motor program itself, it lowers the threshold for its initiation by a subthreshold stimulus. nih.gov This demonstrates a clear modulatory role for SCPB in the central circuits controlling feeding.

Similarly, in Melibe leonina, perfusion of the isolated brain with SCPB can initiate the expression of the swim motor program. researchgate.net This provides direct evidence that SCPB acts on the central pattern generator for swimming.

Isolated organ preparations have also been crucial in elucidating the peripheral actions of SCPB. For example, the application of SCPB to the isolated, quiescent esophagus of Melibe leonina initiates rhythmic peristaltic contractions, a key component of feeding. researchgate.net Studies on the isolated heart and gill of Aplysia californica have provided detailed dose-response data for SCPB's effects on cardiac function and the gill withdrawal reflex. youtube.comresearchgate.net In the octopus, Octopus vulgaris, a related peptide has been shown to evoke contractions in the isolated radula protractor muscle. wikipedia.org

These preparations are invaluable for dissecting the specific neuronal circuits and end-organ responses modulated by SCPB, providing a mechanistic understanding of its behavioral effects.

Comparative Neurobiology and Evolutionary Perspectives of Scpb

Cross-Species Conservation and Divergence in SCPB Systems

The Small Cardioactive Peptide B (SCPB) and its related family of peptides, the small cardioactive peptides (SCPs), exhibit a fascinating pattern of conservation and divergence across different species, primarily within invertebrates. This provides a valuable window into the evolution of neuromodulatory systems.

Conservation at the Molecular Level:

At the core of the SCP system is the precursor protein from which SCPB and its counterpart, Small Cardioactive Peptide A (SCPA), are derived. In the marine mollusc Aplysia, a single precursor molecule gives rise to both SCPA and SCPB. nih.gov This shared origin points to a conserved genetic blueprint for producing these related neuropeptides. The amino acid sequences for both peptides are present on the precursor and are flanked by known sites for proteolytic processing, ensuring their precise excision. nih.gov

Furthermore, studies have revealed a high degree of homology in the genes encoding SCP-like peptides across different species. For instance, the gene encoding SCPB in group B streptococci (scpB) is highly homologous to the C5a peptidase gene (scpA) in group A streptococci. nih.gov This strong similarity in both nucleotide and deduced amino acid sequences suggests a shared evolutionary history and potentially horizontal gene transfer between these bacterial species. nih.gov

Divergence in Function and Distribution:

Despite the conservation at the genetic and molecular levels, the physiological roles and neuronal distribution of SCPB can vary significantly between species. While initially named for its cardioactive properties, SCPB's functions extend to a wide array of behaviors. In many gastropod species, SCPs are integral to exciting motor programs for feeding and locomotion. nih.gov

However, the complexity of the neural circuits involving SCPB can differ even among closely related gastropods. For example, the buccal ganglia of the nudibranch Melibe leonina, which swallows its food whole, are less complex than those of many other gastropods that use a radula for grinding food. nih.gov Consequently, Melibe lacks the intricate neural circuits for radular and chewing muscle control where SCPB might otherwise be involved. nih.gov

The number and location of SCPB-immunoreactive neurons also show species-specific variations. In Melibe leonina, approximately 28–36 SCPB-like immunoreactive neurons are found in the brain, with an additional large neuron in each buccal ganglion. nih.gov This distribution is distinct from what is observed in other gastropods, highlighting the evolutionary plasticity of these neuronal systems.

The functional consequences of SCPB signaling can also diverge. While crustacean cardioactive peptide (CCAP), a related peptide, acts as a cardio-accelerator in arthropods like the shore crab Carcinus maenas and the fruit fly Drosophila melanogaster, a CCAP-related peptide from the venom of the cone snail Conus villepinii (conoCAP-a) has the opposite effect, decreasing heart rate in Drosophila larvae. wikipedia.orgnih.gov This functional reversal underscores how homologous peptides can evolve to mediate different physiological outcomes.

The following table summarizes the conservation and divergence of SCPB systems across different species:

| Feature | Species | Observation |

| Precursor Protein | Aplysia (marine mollusc) | SCPA and SCPB are derived from a common precursor molecule. nih.gov |

| Gene Homology | Group A and B Streptococci | The scpB gene in group B is highly homologous to the scpA gene in group A. nih.gov |

| Neuronal Distribution | Melibe leonina (nudibranch) | 28–36 SCPB-like immunoreactive neurons in the brain and one large neuron in each buccal ganglion. nih.gov |

| Functional Role | Gastropods (general) | Excites motor programs for feeding and locomotion. nih.gov |

| Functional Role | Melibe leonina (nudibranch) | Enhances crawling and swimming; initiates rhythmic peristaltic contractions of the esophagus. nih.gov |

| Functional Divergence | Drosophila melanogaster (fruit fly) vs. Conus villepinii (cone snail) | Arthropod CCAP is a cardio-accelerator, while cone snail conoCAP-a is a cardio-inhibitor. wikipedia.orgnih.gov |

Evolutionary Insights into Neuromodulatory Mechanisms

The study of SCPB and related neuropeptides across different species offers profound insights into the evolutionary mechanisms that shape neuromodulation and, consequently, behavior. The inherent plasticity of neuromodulatory systems makes them key substrates for evolutionary change.

Neuromodulation as a Driver of Behavioral Evolution:

Neuromodulators like SCPB are pivotal in aligning an animal's behavior with its physiological state and environmental context. nih.gov They achieve this by altering the gain or function of neural circuits, thereby biasing behavioral decisions rather than rigidly dictating them. nih.gov This flexibility is a crucial feature that allows for evolutionary adaptation. Mutations that affect the timing, location, or potency of neuromodulator action can serve as powerful levers for evolutionary change in behavior. nih.govnih.gov

The evolution of species-specific behaviors can often be traced back to relatively small alterations in the underlying neural circuits, particularly within neuromodulatory systems. nih.gov For instance, changes in the expression of a single gene that regulates a neuromodulatory action can lead to significant differences in complex social behaviors. nih.gov

Mechanisms of Evolutionary Change in SCPB Systems:

Several mechanisms contribute to the evolution of SCPB's neuromodulatory functions:

Gene Duplication and Diversification: The presence of multiple related peptides, like SCPA and SCPB, often arises from gene duplication events followed by divergence of the duplicated genes. This allows for the evolution of new functions while retaining the original ones.

Changes in Gene Expression: Alterations in the promoter regions of SCPB genes can lead to changes in the spatial and temporal expression patterns of the peptide. nih.gov This can result in SCPB being recruited into new neural circuits or having its influence modified in existing ones.

Receptor Evolution: The evolution of SCPB receptors, including their affinity for the peptide and their downstream signaling pathways, can significantly alter the physiological response to SCPB.

Horizontal Gene Transfer: As suggested in bacteria, the transfer of genes like scpB between species can introduce novel neuromodulatory capabilities. nih.gov

Functional Hypervariability:

The concept of "functional hypervariability" is particularly relevant to the evolution of cardioactive neuropeptides. nih.gov Even single amino acid variations in these peptides can dramatically affect their biological activity. nih.gov This is exemplified by the contrasting cardiac effects of the homologous but distinct CCAP-like peptides in arthropods and cone snails. nih.gov This high degree of structural and functional plasticity allows for rapid adaptation to new ecological niches and physiological demands.

The evolution of complex behaviors is not solely dependent on the emergence of new neurons or circuits, but rather on the modification of existing ones. Neuromodulators like SCPB provide a powerful mechanism for such modifications, allowing for the fine-tuning and adaptation of behavior over evolutionary time.

Identification of Homologous Neuronal Circuits and Functions

Despite the divergence observed in SCPB systems, it is possible to identify homologous neuronal circuits and functions across different species. This comparative approach is crucial for understanding the fundamental principles of how these neuromodulatory systems operate.

Homologous Neurons and Circuits:

Immunohistochemical studies using antibodies against SCPB have been instrumental in identifying SCPB-containing neurons and mapping their projections. nih.gov By comparing the location, morphology, and connectivity of these neurons across species, researchers can identify potentially homologous cells and circuits.

For example, in the nudibranch Melibe leonina, a large SCPB-containing neuron in the buccal ganglia sends projections to the esophagus, influencing feeding behavior. nih.gov Similar circuits involved in the control of feeding have been identified in other gastropods, suggesting a conserved role for SCPB in this fundamental behavior. nih.gov

Furthermore, in Melibe, some SCPB-like immunoreactive neurons in the brain are located in similar positions to large serotonergic neurons. nih.gov This co-localization of SCPB and serotonin (B10506) has also been reported in insects, hinting at a conserved functional interaction between these two neuromodulatory systems. nih.gov The C2 neuron, a previously identified neuron in other nudibranchs that is part of the swim central pattern generator, is also likely to be one of the SCPB-immunoreactive neurons in Melibe. nih.gov

Conserved Functions:

The most conserved function of SCPB and related peptides appears to be the modulation of motor activity. This includes:

Feeding: SCPB is consistently implicated in the control of feeding-related movements, such as buccal mass contractions and esophageal peristalsis. nih.govnih.gov In the freshwater snail Planorbarius corneus, SCPB stimulates adenylate cyclase activity in the buccal ganglia, salivary glands, buccal mass, and esophagus, all of which are involved in feeding. nih.gov

Cardioactivity: As their name suggests, small cardioactive peptides often modulate heart rate, although the direction of this modulation can vary. wikipedia.orgnih.gov

The following table provides examples of homologous SCPB circuits and their functions:

| Circuit/Neuron | Species | Homologous Feature | Function |

| Buccal Ganglion Neuron | Melibe leonina & other gastropods | Large SCPB-containing neuron projecting to the esophagus. nih.govnih.gov | Control of feeding movements. nih.govnih.gov |

| Cerebral Neurons | Melibe leonina & insects | Co-localization of SCPB and serotonin in some brain neurons. nih.gov | Potential interaction in modulating behavioral state. nih.gov |

| C2 Neuron | Melibe leonina & Tritonia diomedia | Homologous neuron containing SCPB. nih.gov | Part of the swim central pattern generator in some species. nih.gov |

Implications for General Principles of Neural Circuit Operation

The study of SCPB in various invertebrate model systems provides valuable insights into the general principles of how neural circuits are organized and function. These principles are often conserved across a wide range of species, including vertebrates.

Neuromodulatory Control of Circuit Flexibility:

State-Dependent Modulation:

The effects of SCPB are often state-dependent. For example, in Melibe leonina, the injection of SCPB at night leads to a significant increase in locomotion compared to control animals. nih.gov This suggests that the responsiveness of the underlying neural circuits to SCPB is influenced by the animal's circadian rhythm. This principle of state-dependent modulation is a fundamental feature of nervous system function, ensuring that behaviors are expressed at the appropriate times.

Co-transmission and Neuromodulatory Interactions:

SCPB is often co-localized and potentially co-released with other neurotransmitters, such as serotonin. nih.gov This co-transmission allows for a more complex and nuanced modulation of target circuits than would be possible with a single transmitter. The interaction between different neuromodulators can produce synergistic or antagonistic effects, further expanding the functional repertoire of a neural circuit.

Conservation of Circuit Motifs:

Despite the vast diversity of animal nervous systems, certain basic circuit motifs appear to be conserved evolutionarily. The involvement of SCPB in the control of rhythmic motor patterns, such as those underlying feeding and locomotion, is an example of such a conserved motif. nih.gov The central pattern generators (CPGs) that produce these rhythmic behaviors are often subject to modulation by peptides like SCPB, and the principles governing this modulation are likely to be applicable across many different phyla.

Q & A

Q. What are the molecular structure and biochemical properties of SCPB, and how do they influence its interaction with adenylate cyclase?

SCPB is a neuroactive peptide with the molecular formula C₅₂H₈₀N₁₄O₁₁S₂ and a molecular weight of 1141.409 g/mol . Its structure includes conserved proteolytic processing sites flanking its active sequence, critical for receptor binding . Biochemical assays using tissue-specific particulate fractions (e.g., heart and gill) reveal its stimulation of adenylate cyclase activity, with EC₅₀ values of 0.1 μM (heart) and 1.0 μM (gill) . Researchers should prioritize mass spectrometry and Edman degradation to confirm peptide integrity in experimental setups.

Q. Which model organisms are most suitable for studying SCPB’s physiological roles?

The marine mollusc Aplysia californica is a primary model due to its well-characterized neural circuits and conserved peptide processing pathways. SCPB and its precursor were first identified in Aplysia buccal neurons B1 and B2, making it ideal for neurocardiac studies . For comparative analyses, researchers may use vertebrate models (e.g., rodents) to assess evolutionary conservation of adenylate cyclase modulation .

Q. How does SCPB activate adenylate cyclase, and what downstream signaling pathways are involved?

SCPB binds to G protein-coupled receptors (GPCRs), triggering cAMP production via adenylate cyclase activation. Dose-response experiments in heart and gill tissues demonstrate tissue-specific efficacy, likely due to receptor isoform diversity or differences in membrane composition . Downstream effects can be quantified using cAMP ELISA kits or FRET-based biosensors. Researchers should include controls with adenylate cyclase inhibitors (e.g., SQ22536) to confirm specificity .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in SCPB’s EC₅₀ values across tissues?

Tissue-specific EC₅₀ differences (e.g., 0.1 μM in heart vs. 1.0 μM in gill) may arise from variations in receptor density, coupling efficiency, or assay conditions. To address this:

- Use homogenized particulate fractions from standardized tissue preparations to minimize variability .

- Perform parallel assays with purified adenylate cyclase isoforms to isolate receptor-dependent effects.

- Validate findings with competitive antagonists (e.g., PACAP receptor blockers) to rule off-target interactions .

Q. What strategies optimize SCPB synthesis and purity for in vitro studies?

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is recommended. Key considerations include:

- Purity validation : Use reverse-phase HPLC (>95% purity) and MALDI-TOF mass spectrometry for sequence confirmation .

- Stability testing : Assess degradation under physiological conditions (e.g., pH 7.4, 37°C) and include protease inhibitors in buffers.